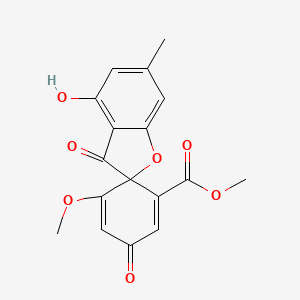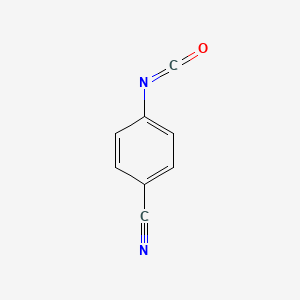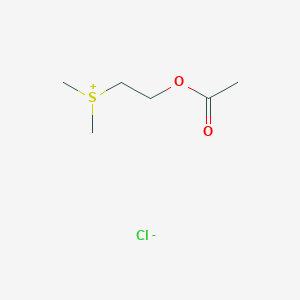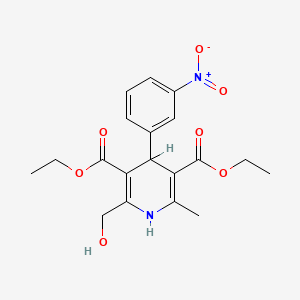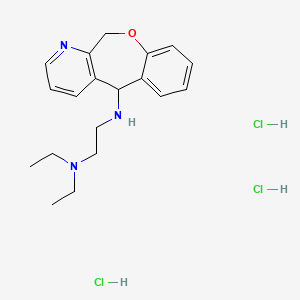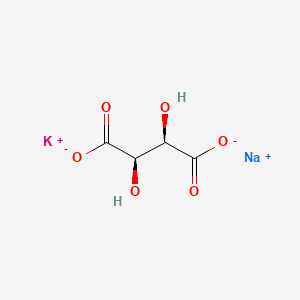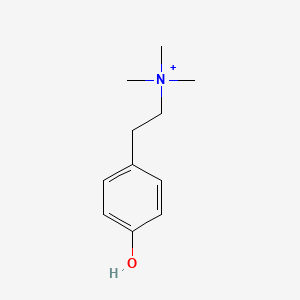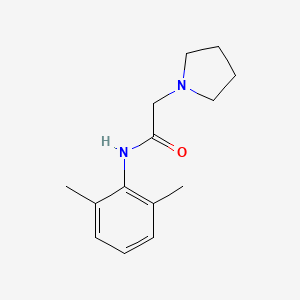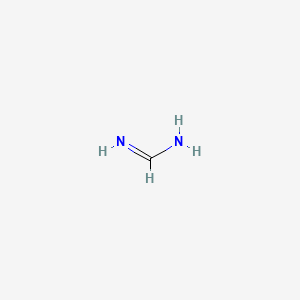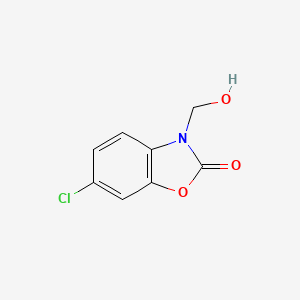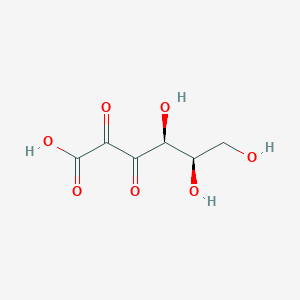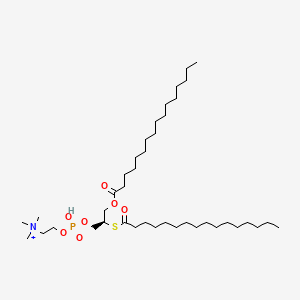
Palmitoyl Thio-PC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palmitoyl sn-monothiophosphatidylcholine is an sn-monothiophosphatidylcholine in which the acyl substituents at O-1 and S-2 are both palmitoyl (hexadecanoyl); a chromogenic phospholipase A2 substrate that contains a palmitoyl thioester at the sn-2 position of the glycerol backbone.
Aplicaciones Científicas De Investigación
Regulation and Function in Intracellular Signaling
Palmitoyl Thio-PC, through its role in protein S-palmitoylation, is integral in regulating intracellular signaling. This modification of proteins, involving the addition of palmitate, plays a crucial role in membrane interactions, protein trafficking, and enzyme activity. It's reversible, making it a dynamic mechanism for protein activity regulation. Key enzymes like protein acyltransferases and acylthioesterases regulate palmitoylation, significantly influencing the function of various signaling molecules (Smotrys & Linder, 2004).
Purification and Identification of Palmitoylated Proteins
Advanced proteomic protocols have been developed to purify and identify palmitoylated proteins, crucial for understanding the biochemical properties of palmitoylation. These methods involve acyl-biotinyl exchange chemistry and are essential for studying the global palmitoylation profile and its changes induced by mutations or drugs (Wan, Roth, Bailey, & Davis, 2007).
Dynamics of Palmitoylation and Depalmitoylation
Understanding the dynamics of protein palmitoylation, including both the addition and removal of the palmitoyl group, is vital. This lipid modification, crucial for tethering proteins to membranes, is continuously remodeled, impacting the function of numerous proteins (Conibear & Davis, 2010).
Impact on Membrane Proteins and Cellular Functions
Protein palmitoylation is a key factor in the localization, trafficking, and compartmentalization of a wide range of membrane proteins. It's a labile modification facilitating a dynamic acylation cycle that directionally traffics key signaling complexes, receptors, and channels (Tom & Martin, 2013).
Profiling Dynamic Protein Palmitoylation
Techniques like metabolic incorporation of palmitic acid analogs and stable-isotope labeling have been employed to create a global quantitative map of dynamic protein palmitoylation events. These methods distinguish stably palmitoylated proteins from those that turn over rapidly, shedding light on proteins linked to aberrant cell growth and cancer (Martin et al., 2011).
Palmitoyl Acyltransferases and Disease Links
The discovery of palmitoyl acyltransferases (PATs) has accelerated understanding of how palmitate is enzymatically attached to proteins. The identification of substrates for each PAT, their recognition and regulation mechanisms, and their links to diseases like cancer are areas of active research (Planey & Zacharias, 2009).
Propiedades
Nombre del producto |
Palmitoyl Thio-PC |
|---|---|
Fórmula molecular |
C40H81NO7PS+ |
Peso molecular |
751.1 g/mol |
Nombre IUPAC |
2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |
Clave InChI |
CJNCGLSWHABGOT-KXQOOQHDSA-O |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



